![molecular formula C17H20O5S B2672650 Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate CAS No. 1797685-13-2](/img/structure/B2672650.png)
Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate, also known as Methyl BTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. Methyl BTF is a synthetic compound that is used as a chemical probe to investigate the biological functions of proteins and enzymes that are involved in various cellular processes.
Scientific Research Applications
Catalytic Applications and Organic Synthesis
- Furan derivatives have been involved in C-H bond activation and borylation reactions catalyzed by iron complexes, demonstrating their role in the synthesis of aryl complexes and their potential in organic synthesis processes (Hatanaka, Ohki, & Tatsumi, 2010).
- The use of furan ring-containing organic ligands in the synthesis and characterization of transition metal complexes highlights their importance in creating compounds with potential antimicrobial activity (Patel, 2020).
Biocatalysis and Green Chemistry
- Biocatalytic processes have been developed for the efficient synthesis of furan carboxylic acids, important building blocks in the polymer and fine chemical industries, demonstrating the role of furan derivatives in sustainable chemistry (Wen, Zhang, Zong, & Li, 2020).
Materials Science and Polymers
- Furan derivatives have been utilized in the enzymatic synthesis of biobased polyesters, showing their potential as sustainable alternatives to petroleum-based monomers in polymer production (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
properties
IUPAC Name |
methyl 5-[(4-tert-butylphenyl)sulfonylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-17(2,3)12-5-8-14(9-6-12)23(19,20)11-13-7-10-15(22-13)16(18)21-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENJXGQYPZQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)
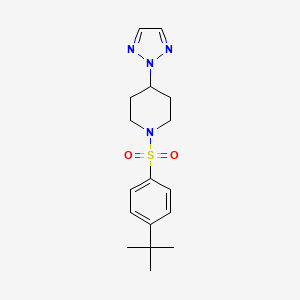
![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)
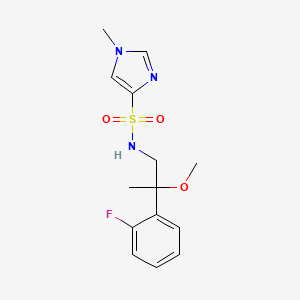
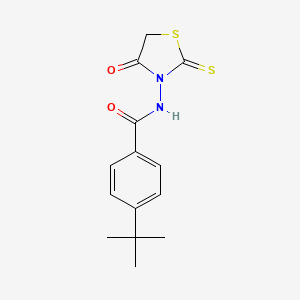

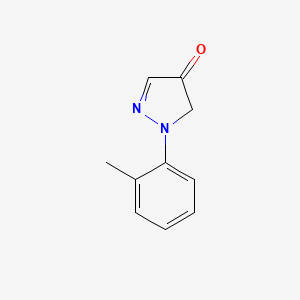
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2672577.png)

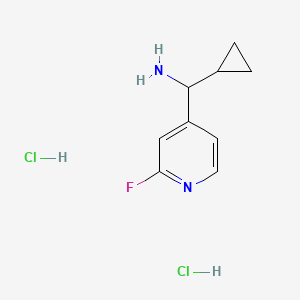
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)
![2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2672582.png)

![N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2672590.png)